molecular formula C8H11N3 B1338515 6-Methyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine CAS No. 66521-83-3

6-Methyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine

Cat. No. B1338515
CAS RN: 66521-83-3
M. Wt: 149.19 g/mol
InChI Key: QZQXULGWXOLHJB-UHFFFAOYSA-N
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Description

“6-Methyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine” is a chemical compound with the CAS Number: 66521-83-3. It has a molecular weight of 149.2 and its IUPAC name is 6-methyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine . It is stored at a temperature of 0-5°C and has a purity of 95%. The compound is in the form of a yellow liquid .


Synthesis Analysis

Chemical optimization of the 5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine scaffold was conducted with a focus on cellular potency while maintaining high selectivity against PI3K isoforms . Two series of 3-substituted-7-methyl-5,6,7,8-tetrahydropyrido[4’,3’:4,5] thieno[2,3-d]pyrimidin-4(3H)-one derivatives were synthesized and characterized using spectral data i.e., IR, 1H-, 13C-NMR, Mass and CHN elemental analyses .


Molecular Structure Analysis

The InChI code for this compound is 1S/C8H11N3/c1-11-3-2-8-7(5-11)4-9-6-10-8/h4,6H,2-3,5H2,1H3 . This code provides a unique representation of the compound’s molecular structure.


Chemical Reactions Analysis

The compound has been used in the synthesis of a novel series of 5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine derivatives, which were evaluated for their Axl and Mer inhibitory activities . It has also been used in the synthesis of 3-substituted-7-methyl-5,6,7,8-tetrahydropyrido[4’,3’:4,5] thieno[2,3-d]pyrimidin-4(3H)-one derivatives .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 149.2 and is in the form of a yellow liquid . It is stored at a temperature of 0-5°C .

Scientific Research Applications

Synthesis of Tetrahydropteroic Acid Derivatives

This compound serves as a starting material for the multi-step synthesis of tetrahydropteroic acid derivatives . These derivatives are crucial in the study of folate metabolism and have potential therapeutic applications in diseases related to folate deficiency.

Antimycobacterial Agents

Research has shown that derivatives of this compound exhibit antimycobacterial activity. They have been screened against strains such as Mycobacterium tuberculosis (MTB) H37Rv and an isoniazid-resistant clinical sample, showing promise as potential treatments for tuberculosis .

Antibacterial Activity

The compound’s derivatives have been evaluated for antibacterial activity against strains of Gram-positive (e.g., Bacillus subtilis and Staphylococcus aureus ) and Gram-negative (e.g., Escherichia coli and Klebsiella pneumoniae ) bacteria . This highlights its potential as a broad-spectrum antibacterial agent.

Kinase Inhibition

Derivatives of 6-Methyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine have been used as inhibitors for kinases like mTOR and PI3. These enzymes are critical in cell signaling pathways, and their inhibition can have therapeutic implications in cancer and other diseases .

Chemical Synthesis and Drug Development

The compound is used in chemical synthesis as an intermediate for developing new pharmaceuticals. Its unique structure allows for the creation of various bioactive molecules, contributing to the drug discovery process .

Safety And Hazards

The compound is classified as Acute Tox. 4 Oral - Eye Irrit. 2 - Skin Irrit. 2 - STOT SE 3 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

properties

IUPAC Name

6-methyl-7,8-dihydro-5H-pyrido[4,3-d]pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11N3/c1-11-3-2-8-7(5-11)4-9-6-10-8/h4,6H,2-3,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZQXULGWXOLHJB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC2=NC=NC=C2C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60498803
Record name 6-Methyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60498803
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

149.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Methyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine

CAS RN

66521-83-3
Record name 5,6,7,8-Tetrahydro-6-methylpyrido[4,3-d]pyrimidine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=66521-83-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Methyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60498803
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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